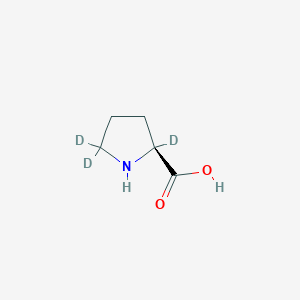
L-Proline-2,5,5-d3
Overview
Description
L-Proline-d3 is a deuterium-labeled version of L-Proline, one of the twenty amino acids used in living organisms as the building blocks of proteins . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications .
Preparation Methods
L-Proline-d3 is synthesized through the deuteration of L-Proline. This process involves the incorporation of deuterium into the L-Proline molecule. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for L-Proline-d3 involve large-scale deuteration processes, ensuring high purity and yield .
Chemical Reactions Analysis
L-Proline-d3, like its non-deuterated counterpart, undergoes various chemical reactions. Some of the key reactions include:
Aldol Reactions: L-Proline-d3 can catalyze aldol reactions, forming β-hydroxy carbonyl compounds.
Mannich Reactions: It can also catalyze Mannich reactions, leading to the formation of β-amino carbonyl compounds.
Michael Additions: L-Proline-d3 is involved in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds.
Common reagents used in these reactions include aldehydes, ketones, and nitro-olefins, with conditions often involving mild temperatures and solvents like water or alcohols . The major products formed from these reactions are chiral compounds, which are valuable in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
L-Proline-d3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Proline-d3 involves its role as a chiral catalyst. It facilitates reactions through enamine or iminium ion intermediates, which enhance the stereoselectivity of the reactions . In biological systems, L-Proline-d3 is involved in proline metabolism, where it is converted to pyrroline-5-carboxylate by proline dehydrogenase . This conversion plays a role in cellular metabolism, growth, and survival .
Comparison with Similar Compounds
L-Proline-d3 is unique due to its deuterium labeling, which distinguishes it from other proline analogues. Similar compounds include:
L-Proline: The non-deuterated form, widely used as a chiral catalyst and in protein synthesis.
Trans-4-hydroxy-L-proline: A hydroxylated analogue of L-Proline, important in collagen synthesis.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid, used in studying protein folding and metabolism.
L-Proline-d3’s uniqueness lies in its stable isotope labeling, making it invaluable in tracing and quantifying metabolic pathways and in pharmacokinetic studies .
Properties
IUPAC Name |
(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-KIZNEYSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















